2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide
Description
Chemical Structure & Key Features This compound features a triazolo[4,3-a]pyridine core fused with a triazole ring, substituted with bromo (C6), fluoro (C8), and a keto group (C3). Its molecular formula is C₁₀H₉BrFN₄O₂, with a molecular weight of 331.11 g/mol .
Synthesis & Pharmacological Relevance
Synthesis involves cycloaddition reactions using copper-based catalysts to form the triazole ring, followed by halogenation (Br, F) and amidation steps . The compound exhibits kinase inhibition activity, particularly targeting enzymes involved in cancer and inflammatory pathways .
Properties
Molecular Formula |
C10H10BrFN4O2 |
|---|---|
Molecular Weight |
317.11 g/mol |
IUPAC Name |
2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H10BrFN4O2/c1-14(2)8(17)5-16-10(18)15-4-6(11)3-7(12)9(15)13-16/h3-4H,5H2,1-2H3 |
InChI Key |
KGYWARUKGBMVOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)N2C=C(C=C(C2=N1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazolopyridine core, followed by the introduction of bromine and fluorine atoms. The final step involves the acylation of the triazolopyridine with N,N-dimethylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogen-Substituted Triazolo[4,3-a]pyridines
Table 1: Substituent Effects on Bioactivity
Key Observations :
Core Structure Variations: Triazolo-Pyrazines and Pyrimidines
Table 2: Impact of Fused Ring Systems
Key Observations :
- Pyridine vs. Pyrazine : Pyridine-based cores (target compound) exhibit stronger kinase inhibition, while pyrazine derivatives (e.g., triazolo[4,3-a]pyrazine) show broader antiparasitic activity due to altered electronic profiles .
- Thioacetamide vs. Acetamide : Sulfur-containing analogs (e.g., triazolopyridazine) demonstrate higher DNA-binding affinity but lower oral bioavailability compared to the target compound’s acetamide group .
Functional Group Modifications in Acetamide Side Chains
Table 3: Side Chain Effects
Key Observations :
- N,N-Dimethyl vs. Aryl Substituents : The dimethyl group in the target compound balances solubility and membrane permeability, whereas aryl-substituted analogs (e.g., N-(3-fluorophenyl)) show higher tissue distribution but increased toxicity risks .
- Ester vs. Amide : Methyl ester derivatives (e.g., ) act as prodrugs, improving gastrointestinal absorption but requiring enzymatic activation .
Research Findings & Implications
Halogen Positioning: The 6-bromo-8-fluoro combination in the target compound optimizes steric and electronic effects for kinase inhibition, outperforming mono-halogenated analogs in preclinical models .
Core Flexibility : Triazolo[4,3-a]pyridine derivatives exhibit superior target selectivity over pyrazine/pyrimidine-based analogs, reducing off-target effects in oncology applications .
Side Chain Engineering : Modifications to the acetamide group (e.g., prodrug esters) may address bioavailability limitations without compromising potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
